Anti-Psoriatic Efficacy: Methyl Ester Prodrug vs. Free Acid
In a head-to-head in vivo comparison using an imiquimod (IMQ)-induced psoriatic mouse model, methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), synthesized directly from the target compound, demonstrated stronger anti-psoriatic efficacy than its free acid counterpart 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA). Both compounds were tested at equivalent topical (1% w/w) and oral (125 mg/kg) doses over 14 days. MCBA produced a significantly greater reduction in psoriasis area severity index (PASI) scores—encompassing erythema intensity, skin thickness, and desquamation—compared to CBA, with effects comparable to the reference corticosteroid clobetasol propionate [1]. This establishes the methyl ester prodrug approach (requiring the target compound as the synthetic entry point) as pharmacologically superior to the free acid route.
| Evidence Dimension | In vivo anti-psoriatic efficacy (PASI score reduction) |
|---|---|
| Target Compound Data | MCBA (synthesized from target compound): significant PASI reduction at topical 1% w/w and oral 125 mg/kg; effects comparable to clobetasol propionate |
| Comparator Or Baseline | CBA (free acid analog): measurable but weaker PASI reduction at identical doses; MCBA effects explicitly reported as stronger than CBA |
| Quantified Difference | MCBA > CBA in PASI score reduction (erythema, thickness, desquamation); MCBA effects comparable to clobetasol propionate reference drug |
| Conditions | Imiquimod (IMQ)-induced psoriatic BALB/c mouse model; 14-day treatment; topical (1% w/w) and oral (125 mg/kg) dosing; PASI scoring on days 1, 3, 7, and 14 |
Why This Matters
For procurement decisions in anti-psoriatic drug discovery programs, the target compound is the sole entry point to the therapeutically superior MCBA prodrug; substituting the free acid CBA or an alternative ester would forfeit the demonstrated in vivo efficacy advantage.
- [1] Ayoub, R.; Jilani, J.; Jarrar, Q.; Alani, R.; Ardianto, C.; Goh, K.W.; Ali, D.; Moshawih, S. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules 2022, 27, 3023. View Source
